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Introduction

DNA fingerprinting, also known as DNA profiling, has revolutionized forensic science by
providing a highly accurate method for identifying individuals based on their unique genetic
makeup.[1][2] This powerful tool analyzes specific regions of Deoxyribonucleic Acid (DNA)
that vary between people.[1] Since its development by Sir Alec Jeffreys in 1984, DNA
fingerprinting has become an indispensable technique in criminal investigations, paternity
testing, and disaster victim identification.[1] Forensic DNA analysis can link suspects to crime
scenes, exonerate the wrongly accused, and identify human remains.[3][4] The process
involves the collection of biological evidence from a crime scene, followed by laboratory
analysis to generate a DNA profile that can be compared to reference samples.[3][5]

This document provides detailed application notes and protocols for the key techniques used in
forensic DNA fingerprinting, designed for researchers, scientists, and professionals in related
fields.

Key Techniques in Forensic DNA Fingerprinting

The primary methods used for DNA fingerprinting in forensic science have evolved over time,
with each offering distinct advantages in terms of sensitivity and discriminatory power. The
main techniques include Restriction Fragment Length Polymorphism (RFLP), Polymerase

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b1419041?utm_src=pdf-interest
https://www.aurorabiomed.com.cn/wp-content/uploads/2022/10/VERSA-1100_-Analytical-approaches-to-differential-extraction-for-sexual-assault.pdf
https://nij.ojp.gov/nij-hosted-online-training-courses/dna-extraction-and-quantitation-forensic-analysts/chelexr-100-extraction/chelexr-100-extraction-process
https://www.benchchem.com/product/b1419041?utm_src=pdf-body
https://www.aurorabiomed.com.cn/wp-content/uploads/2022/10/VERSA-1100_-Analytical-approaches-to-differential-extraction-for-sexual-assault.pdf
https://www.aurorabiomed.com.cn/wp-content/uploads/2022/10/VERSA-1100_-Analytical-approaches-to-differential-extraction-for-sexual-assault.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3119174/
https://www.tandfonline.com/doi/full/10.2144/000114018
https://pmc.ncbi.nlm.nih.gov/articles/PMC3119174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3314575/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Chain Reaction (PCR)-based methods, particularly Short Tandem Repeat (STR) analysis, and
Mitochondrial DNA (mtDNA) analysis.[3]

Restriction Fragment Length Polymorphism (RFLP)

RFLP was one of the first techniques used for DNA fingerprinting.[6] It relies on variations in the
length of DNA fragments generated by cutting DNA with restriction enzymes.[7] While largely
superseded by more modern techniques, understanding RFLP is important for its historical
significance and foundational principles.

Polymerase Chain Reaction (PCR) and Short Tandem
Repeat (STR) Analysis

PCR is a technique that allows for the amplification of specific DNA sequences, enabling the
analysis of minute or degraded samples.[8][9] This has been a significant advancement in
forensic science.[8] The most common PCR-based method used today is STR analysis.[10]
STRs are short, repeated segments of DNA that vary in length between individuals.[10][11]
Forensic scientists analyze a standardized set of STR loci to create a unique genetic profile.
[11][12] In the United States, the Combined DNA Index System (CODIS) uses a core set of
STR loci for DNA databases.[13][14]

Mitochondrial DNA (mtDNA) Analysis

Mitochondrial DNA is inherited maternally and is present in higher copy numbers in cells
compared to nuclear DNA.[15] This makes mtDNA analysis particularly useful for samples
where nuclear DNA is scarce or degraded, such as in old bones, teeth, and hair shafts.[15][16]
Analysis typically involves sequencing the hypervariable regions (HV1 and HV2) of the
mitochondrial genome.[17][18]

Quantitative Data in Forensic DNA Analysis

The reliability of DNA fingerprinting is underpinned by statistical analysis. Key quantitative
metrics include the sensitivity of the techniques, their success rates on different sample types,
and the statistical probability of a random match.
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Sensitivity and Success Rates of DNA Profiling
Techniques

The amount of DNA required for a successful analysis varies between technigues. Modern
PCR-based methods are significantly more sensitive than the older RFLP method. The success
rate of obtaining a usable DNA profile is also dependent on the type and condition of the
biological sample.
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. Minimum DNA
Technique . Sample Types Success Rate
Input (approximate)

High-quality DNA from  Lower, especially with
RFLP 10-50 ng
blood, semen degraded samples

High, even with
degraded or low-
quantity samples.
Success rates vary by
sample type:
] Wearable items (e.qg.,
) 0.125 ng (125 pg) or Blood, semen, saliva,
STR Analysis (PCR) ) hats, gloves) can have
less hair, touch DNA )
a success rate as high
as 76%, while items
like packaging may
have a lower success
rate of around 54%.

[19]

Can be successful
when nuclear DNA
analysis fails. Next-
generation
sequencing (NGS)

Mitochondrial DNA As low as 2000 copies  Hairs, bones, teeth, has significantly

Analysis of mtDNA degraded remains increased the success
rate to approximately
90% for recovering full
control region data
from questioned

samples.[20]

CODIS Core Short Tandem Repeat (STR) Loci

The CODIS database utilizes a standardized set of STR loci to ensure consistency and
comparability of DNA profiles across different laboratories. As of 2017, the core loci were
expanded to 20.[5][13]
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Number of Alleles
Locus Chromosomal Location (Observed in a study of 41
populations)

CSF1PO 5033.3 10
D3S1358 3p21.31 11
D5S818 5023.2 11
D7S820 7¢21.11 13
D8S1179 8g24.13 12
D13S317 13g31.1 10
D16S539 16G24.1 11
D18S51 18921.33 19
D21S11 21921.1 23
FGA 4q28 28
THO1 11p15.5 9

TPOX 2p25.3 9

VWA 12p13.31 13
D1S1656 1942 13
D2S441 2p14 12
D2S1338 2935 14
D10S1248 10G26.3 11
D12S391 12p13.1 14
D19S433 19q12 15
D22S1045 22q12.3 10

Data on the number of alleles is based on population studies and can vary.[11]
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Random Match Probability (RMP)

The Random Match Probability is a statistic that estimates the likelihood of a DNA profile
matching an unrelated individual by chance.[6][21] It is calculated by multiplying the
frequencies of the individual alleles at each locus in a given population.[6][21] The use of
multiple loci results in extremely low RMPs, often in the order of one in a quadrillion or more,
making DNA evidence highly compelling.[21]

Experimental Protocols

The following section provides detailed protocols for the key experimental workflows in forensic
DNA fingerprinting.

DNA Extraction

The initial step in any DNA analysis is the extraction of DNA from the biological sample. The
choice of method depends on the sample type and the quantity of DNA expected.

This method is rapid and uses a chelating resin to bind metal ions that can inhibit PCR.

Sample Preparation: A small cutting of the bloodstain (approx. 3x3 mm) or 3-10 ul of liquid
blood is placed in a 1.5 ml microcentrifuge tube.[3][12]

» Lysis of Red Blood Cells: Add 1 ml of sterile deionized water to the tube, vortex briefly, and
incubate for 15-30 minutes at room temperature. This step lyses red blood cells and helps
remove heme, a PCR inhibitor.[8][12]

o Pelleting Cellular Debris: Centrifuge at 10,000-15,000 x g for 3 minutes.[8][12]

o Removal of Supernatant: Carefully remove and discard all but 20-30 pl of the supernatant,
leaving the cell pellet and substrate in the tube.[8][12]

e Chelex® 100 Addition: Add 200 pl of a 5% Chelex® 100 suspension to the tube.[12]

» Protein Digestion: Add 2 pl of Proteinase K (10 mg/ml).[12]

e Incubation: Incubate at 56°C for a minimum of 30 minutes (up to 90 minutes).[12]
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» Heat Inactivation and DNA Denaturation: Vortex vigorously and then heat at 100°C for 8
minutes in a heat block.[8][12]

» Final Centrifugation: Vortex again and centrifuge at 10,000-15,000 x g for 3 minutes.[8][12]

o Supernatant Collection: The supernatant, which contains the DNA, is carefully transferred to
a new tube for quantification.

This is a more traditional method that yields high-quality DNA.

e Cell Lysis: To 10 ml of whole blood, add 30 ml of lysis buffer (e.g., containing NH4CI,
KHCOS3, EDTA) and incubate on ice for 30 minutes. Centrifuge to pellet the white blood cells.
[22]

e Protein Digestion: Resuspend the pellet in a buffer containing SDS and Proteinase K and
incubate overnight at 37°C.[22]

e Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol
(25:24:1) and mix thoroughly. Centrifuge to separate the aqueous and organic phases.[22]

+ DNA Precipitation: Transfer the upper agueous phase to a new tube and precipitate the DNA
by adding sodium acetate and cold isopropanol or ethanol.[22]

e Washing and Resuspension: The DNA pellet is washed with 70% ethanol, air-dried, and
resuspended in a suitable buffer (e.g., TE buffer).[22]

This protocol is crucial for separating sperm cells from epithelial cells in sexual assault
evidence.

o Epithelial Cell Lysis: The sample (e.g., a vaginal swab) is incubated in a buffer containing
SDS and Proteinase K to lyse the epithelial cells.[3]

o Separation of Sperm and Epithelial Fractions: The mixture is centrifuged to pellet the sperm
cells. The supernatant, containing the epithelial cell DNA (female fraction), is removed and
processed separately.[3]
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o Sperm Cell Lysis: The sperm pellet is washed and then incubated in a buffer containing a
reducing agent like dithiothreitol (DTT) in addition to SDS and Proteinase K to break down
the resilient sperm heads.[9]

o DNA Extraction: DNA is then extracted from both the epithelial and sperm fractions, typically
using an organic extraction method.

DNA Quantification

It is essential to quantify the amount of DNA extracted to ensure the optimal amount is used for
subsequent amplification. Real-time PCR-based kits like the Quantifiler™ Duo DNA
Quantification Kit are commonly used.[23][24][25][26][27]

e Reaction Setup: A reaction mix is prepared containing the Quantifiler™ Duo PCR Reaction
Mix, Quantifiler™ Duo Primer Mix, and the DNA extract.[23]

e Real-Time PCR: The reaction is run on a real-time PCR instrument (e.g., Applied
Biosystems™ 7500).[23] The instrument monitors the amplification of a human-specific and
a human male-specific DNA target in real-time.[23][24]

» Data Analysis: The software calculates the DNA concentration based on a standard curve.
This allows for the determination of the total human DNA and the amount of male DNA
present.[23]

PCR Amplification of STR Loci

The quantified DNA is then used as a template to amplify the core STR loci using commercially
available kits such as the PowerPlex® Fusion 6C System.[7][10][28][29][30]

o Reaction Setup: A PCR reaction is set up containing the DNA extract, the PowerPlex®
Fusion 6C 5X Master Mix, and the PowerPlex® Fusion 6C 10X Primer Pair Mix.[7]

o Thermal Cycling: The reaction is placed in a thermal cycler and subjected to a series of
temperature cycles to amplify the STR loci. A typical protocol might involve:

o Initial denaturation at 95°C for 2 minutes.

o 25-30 cycles of:
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= Denaturation at 94°C for 30 seconds.
» Annealing at 60°C for 2 minutes.

= Extension at 72°C for 1 minute.
o Final extension at 72°C for 10 minutes.

o Amplified Product: The result is a solution containing millions of copies of the targeted STR
fragments.

Separation and Detection of STR Alleles

The amplified STR fragments are separated by size and detected to create a DNA profile.
Capillary electrophoresis is the standard method for this step.[31][32][33]

Sample Preparation: The amplified DNA is mixed with a size standard and formamide.

Capillary Electrophoresis: The mixture is injected into a capillary filled with a polymer matrix
in a genetic analyzer (e.g., Applied Biosystems® 3130xI).[31][33][34][35] An electric field is
applied, causing the negatively charged DNA fragments to migrate through the polymer.
Smaller fragments move faster than larger ones.

Detection: A laser excites fluorescent dyes attached to the primers, and a detector records
the emitted light.

Data Analysis: The software generates an electropherogram, which displays a series of
peaks corresponding to the different STR alleles. The size standard allows for the accurate
determination of the length of each fragment and, therefore, the number of repeats in each
STR allele.

Mitochondrial DNA Sequencing

For challenging samples, mtDNA sequencing can provide valuable information. The
hypervariable regions HV1 and HV2 are typically targeted.[17][18][36][37]

» PCR Amplification: The HV1 and HV2 regions are amplified from the extracted DNA using
specific primers.
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e PCR Product Purification: The amplified DNA is purified to remove excess primers and
dNTPs.

e Cycle Sequencing: A sequencing reaction is performed using the purified PCR product, a
sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotides
(ddNTPs).[38]

e Sequencing Product Cleanup: The sequencing products are purified to remove
unincorporated ddNTPs.

o Capillary Electrophoresis: The sequencing products are separated by size on a genetic
analyzer.

e Sequence Analysis: The software generates a DNA sequence that is then compared to a
reference sequence (the revised Cambridge Reference Sequence, rCRS) to identify
variations.[18]

Diagrams of Experimental Workflows and Logical
Relationships

Click to download full resolution via product page

Caption: Overall workflow of forensic DNA analysis.
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Caption: Comparison of DNA extraction methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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